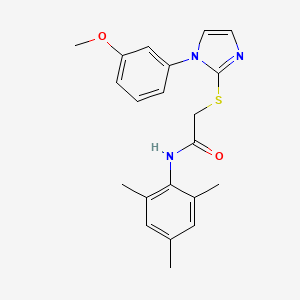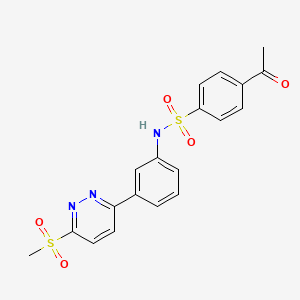
4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C19H17N3O5S2 and a molecular weight of 431.48. It is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives, including 4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Molecular Structure Analysis
The molecular structure of 4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is based on the pyridazinone ring, which is a six-membered ring containing nitrogen atoms at the 1 and 2 positions . The pyridazinone ring is a core scaffold in many drug discovery programmes .Chemical Reactions Analysis
The chemical reactions involving pyridazinone derivatives are diverse and depend on the specific substituents present on the ring . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Sulfonamide compounds are synthesized through various chemical reactions, often involving the interaction of sulfonamide derivatives with different chemical reagents to produce novel compounds with distinct biological activities. For example, the synthesis of novel Schiff bases from sulfonamide derivatives has been reported, showcasing the chemical versatility of sulfonamides in producing compounds with potential enzyme inhibition and antioxidant properties (Kausar et al., 2019). These synthesis methods are crucial for developing new drugs and materials with specific biological or physical characteristics.
Biological Potential and Enzyme Inhibition
Sulfonamide derivatives have shown significant biological potential, including enzyme inhibition activities. For instance, some sulfonamide compounds have demonstrated strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are important targets in treating diseases like Alzheimer's (Kausar et al., 2019). Additionally, certain benzenesulfonamide derivatives have exhibited in vitro antitumor activity, highlighting the therapeutic potential of sulfonamide compounds in cancer treatment (Fahim & Shalaby, 2019).
Antimicrobial and Anticancer Applications
The antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include sulfonamide groups, has been studied, suggesting these compounds could serve as effective agents against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Furthermore, novel sulfonamide derivatives have been explored for their anticancer and radiosensitizing properties, providing insights into the design of new treatments that could enhance the effectiveness of radiation therapy in cancer management (Ghorab et al., 2015).
Propiedades
IUPAC Name |
4-acetyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-13(23)14-6-8-17(9-7-14)29(26,27)22-16-5-3-4-15(12-16)18-10-11-19(21-20-18)28(2,24)25/h3-12,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJRTJJOVJQKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2675845.png)
![N-(2,4-dimethoxyphenyl)-2-(8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2675849.png)

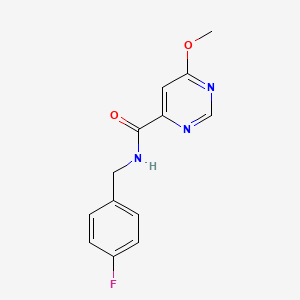



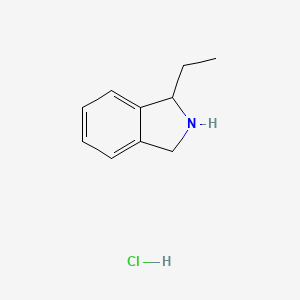
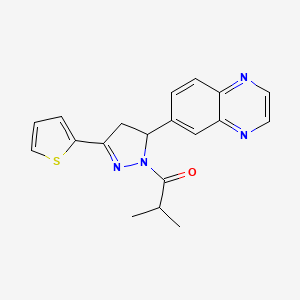
![5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B2675860.png)
